

HPLC-DAD method for quantification of diosgenin in plant extracts

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Compound of Interest

Compound Name: *Diosgenin*

Cat. No.: *B1670711*

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An HPLC-DAD method for the quantification of **diosgenin** in plant extracts is a crucial analytical tool for the pharmaceutical and nutraceutical industries. **Diosgenin**, a steroidal sapogenin, serves as a vital precursor for the synthesis of various steroidal drugs, including corticosteroids and sex hormones.[1][2] It is naturally found in various plants, most notably in species of *Dioscorea* (wild yam), *Trigonella foenum-graecum* (fenugreek), and *Costus*. [2][3] Accurate quantification of **diosgenin** in plant extracts is essential for quality control, standardization of herbal formulations, and screening for high-yielding plant sources.[4]

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used technique for this purpose.[3] The method offers high selectivity, sensitivity, and accuracy for separating and quantifying **diosgenin** from complex plant matrices.[1][5] Since **diosgenin** is present in plants primarily as glycosides (saponins like dioscin), a hydrolysis step is typically required to liberate the aglycone (**diosgenin**) before chromatographic analysis.[2][3][6]

Principle of the Method

The method is based on the separation of **diosgenin** from other components in the plant extract using reverse-phase HPLC. The separation occurs on a nonpolar stationary phase (typically a C18 or C8 column) with a polar mobile phase. **Diosgenin**, being a relatively nonpolar molecule, is retained on the column and then eluted. The Diode Array Detector measures the absorbance of the eluate across a range of wavelengths, providing both quantitative data and spectral information to confirm the peak's identity. As **diosgenin** lacks a

strong chromophore, detection is typically performed at a low UV wavelength, around 203 nm. [7][8][9][10] Quantification is achieved by comparing the peak area of **diosgenin** in the sample to a calibration curve generated from known concentrations of a certified **diosgenin** standard.

Experimental Protocol

This protocol provides a comprehensive procedure for the extraction, hydrolysis, and quantification of **diosgenin** from plant materials.

Apparatus and Materials

- Apparatus:
 - HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
 - Analytical balance.
 - Soxhlet apparatus or microwave extractor.
 - Reflux condenser and heating mantle.
 - Rotary evaporator.
 - pH meter.
 - Vortex mixer and sonicator.
 - Syringe filters (0.45 µm).
 - Analytical column: Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
- Chemicals and Reagents:
 - **Diosgenin** reference standard (>95% purity).
 - HPLC grade methanol, acetonitrile, and water.
 - Analytical grade hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][9]

- Petroleum ether or n-hexane.[11][12]
- Chloroform.[4][13]
- Sodium hydroxide (NaOH).[13]
- Anhydrous sodium sulfate.[12]

Sample Preparation: Extraction and Hydrolysis

- **Drying and Grinding:** Dry the plant material (e.g., tubers, seeds, leaves) at 50-60°C until constant weight and grind into a fine powder (40-60 mesh).
- **Defatting (Optional but Recommended):** Extract the powdered plant material (approx. 10 g) with petroleum ether or n-hexane for 6 hours in a Soxhlet apparatus to remove lipids.[11] Air-dry the defatted material.
- **Saponin Extraction:** Extract the defatted powder with 80% ethanol or methanol using a suitable method (e.g., reflux for 3 hours or sonication three times for 30 minutes each).[4][11]
- **Concentration:** Filter the extract and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.
- **Acid Hydrolysis:**
 - Dissolve the dried extract in a mixture of methanol and 2N HCl (e.g., 80:20 v/v).[13]
 - Reflux the mixture at 80-100°C for 2 to 6 hours to hydrolyze the saponin glycosides into the aglycone, **diosgenin**. [11][13]
- **Diosgenin Isolation (Liquid-Liquid Extraction):**
 - After cooling, filter the hydrolysate.
 - Concentrate the filtrate to remove most of the methanol.
 - Extract the aqueous residue three times with an equal volume of chloroform or n-hexane. [4][13]

- Combine the organic layers and wash them sequentially with 2N NaOH solution and then with distilled water until the washings are neutral.[\[11\]](#)[\[13\]](#)
- Dry the final organic layer over anhydrous sodium sulfate.[\[12\]](#)
- Final Sample Preparation:
 - Evaporate the dried organic solvent to dryness.
 - Reconstitute the residue in a known volume of methanol or the mobile phase.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

- Column: C18 (250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Isocratic mixture of acetonitrile and water (90:10 v/v).[\[7\]](#)[\[8\]](#)[\[10\]](#)
- Flow Rate: 1.0 mL/min.[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[13\]](#)
- Injection Volume: 10-20 µL.[\[9\]](#)[\[14\]](#)
- Column Temperature: 25-35°C.[\[1\]](#)[\[15\]](#)
- DAD Wavelength: 203 nm.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Standard Preparation and Calibration

- Stock Solution: Accurately weigh 10 mg of **diosgenin** reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1000 µg/mL.
- Working Standards: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.[\[4\]](#)
- Calibration Curve: Inject each working standard in triplicate and record the peak area. Construct a calibration curve by plotting the average peak area against the concentration. The linearity should be confirmed by a correlation coefficient (r^2) value ≥ 0.999 .

Method Validation Summary

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.^[13] Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of **diosgenin** in a blank sample and by comparing the UV spectrum of the peak in the sample with that of the standard.
- **Linearity:** The method's ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed over a range of concentrations (e.g., 2-100 µg/mL).^{[10][13]}
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest concentration of analyte that can be reliably detected and quantified, respectively.^{[1][16]}
- **Accuracy:** Determined by performing recovery studies, where a known amount of standard is added to a pre-analyzed sample. Recoveries are typically expected to be within 90-110%.^[13]
- **Precision:** Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple replicates of a sample. The relative standard deviation (%RSD) should typically be less than 2%.^[13]
- **Robustness:** The method's capacity to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.^[13]

Quantitative Data Summary

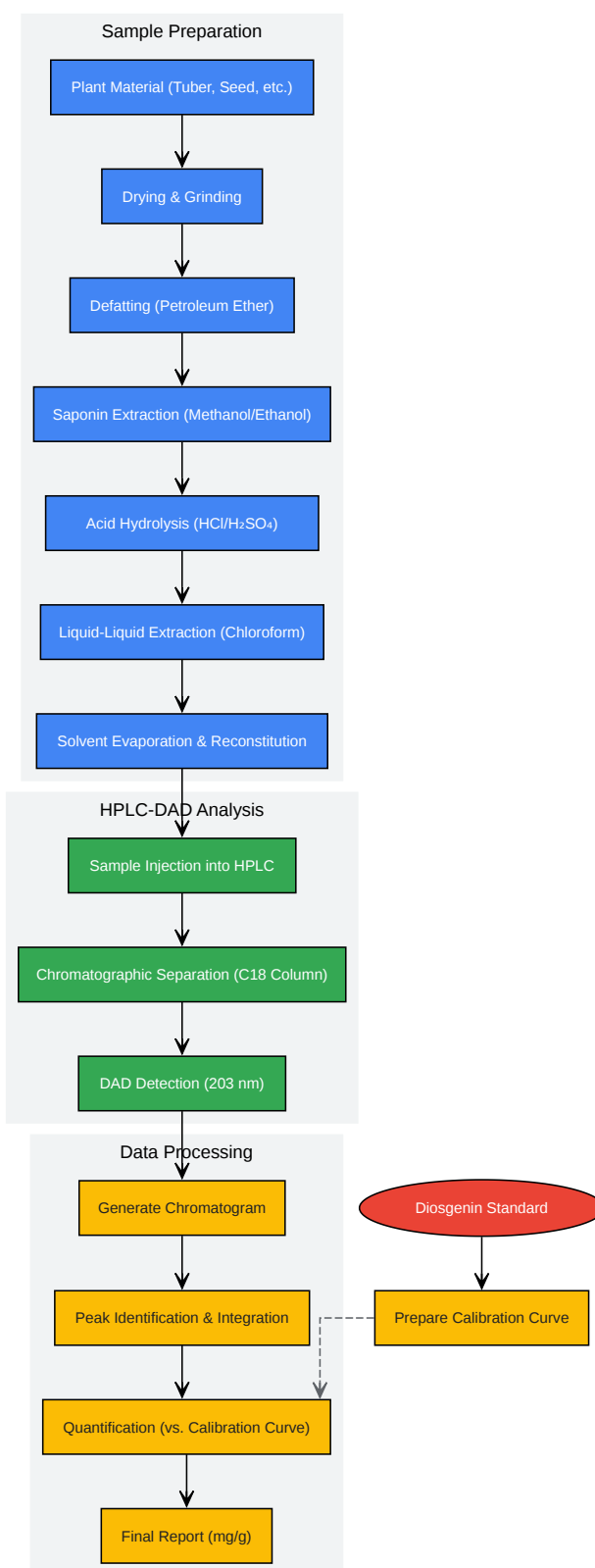
The following table summarizes HPLC-DAD conditions and validation parameters from various studies for the quantification of **diosgenin**.

Plant Matrix	Column	Mobility Phase	Flow Rate (mL/min)	Detection (nm)	Retention Time (min)	Linearity (µg/mL)	LOD (µg/mL)	LOQ (µg/mL)	Recovery (%)
Trigonella foenum-graecum (Fenugreek)	C18	Acetonitrile:Water (90:10)	1.0	203	~10.5	2-10	-	-	-
Chamaecostus cuspidatus	C18	Acetonitrile:Water	0.5	232	~7.09	-	0.753	2.341	91.90
Tribulus terrestris	C8	Gradient: ACN/MeOH & Buffer	1.0	201	-	8.03-160.58	-	-	-
Dioscorea zingiberensis	C18	Acetonitrile:Water (90:10)	1.0	203	~18.06	0.0625-1.0 µg (injected)	0.0372 µg (injected)	0.1127 µg (injected)	-
Fenugreek Varieties	C18	-	-	194	~14.09	-	0.0312	0.102	-
Dioscorea	C18	Acetonitrile:Water	1.0	194	~11.8	50-300	-	-	97

polygo
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(90:10
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Workflow for Diosgenin Quantification

The entire process, from sample collection to final data analysis, follows a systematic workflow.



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